molecular formula C11H11ClN4OS B5779289 N-(3-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea

N-(3-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B5779289
M. Wt: 282.75 g/mol
InChI Key: URDWSXGCGXEDLE-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N’-(5-ethyl-1,3,4-thiadiazol-2-yl)urea: is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a 3-chlorophenyl group and a 5-ethyl-1,3,4-thiadiazol-2-yl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-N’-(5-ethyl-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of 3-chloroaniline with 5-ethyl-1,3,4-thiadiazol-2-yl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of N-(3-chlorophenyl)-N’-(5-ethyl-1,3,4-thiadiazol-2-yl)urea may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the reaction under optimized conditions, and the purification of the final product. The use of automated systems and advanced purification techniques ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(3-chlorophenyl)-N’-(5-ethyl-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced urea derivatives.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

Chemistry: N-(3-chlorophenyl)-N’-(5-ethyl-1,3,4-thiadiazol-2-yl)urea is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It may interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation.

Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Industry: In the industrial sector, N-(3-chlorophenyl)-N’-(5-ethyl-1,3,4-thiadiazol-2-yl)urea is explored for its use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N’-(5-ethyl-1,3,4-thiadiazol-2-yl)urea involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. The specific pathways and targets depend on the biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

  • N-(3-chlorophenyl)-N’-(5-methyl-1,3,4-thiadiazol-2-yl)urea
  • N-(3-chlorophenyl)-N’-(5-ethyl-1,3,4-oxadiazol-2-yl)urea
  • N-(3-bromophenyl)-N’-(5-ethyl-1,3,4-thiadiazol-2-yl)urea

Comparison: N-(3-chlorophenyl)-N’-(5-ethyl-1,3,4-thiadiazol-2-yl)urea is unique due to the presence of both the 3-chlorophenyl and 5-ethyl-1,3,4-thiadiazol-2-yl groups. This combination imparts specific chemical and biological properties that distinguish it from similar compounds. For example, the presence of the chlorine atom in the phenyl ring may enhance its reactivity in substitution reactions, while the thiadiazole ring contributes to its potential biological activity.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4OS/c1-2-9-15-16-11(18-9)14-10(17)13-8-5-3-4-7(12)6-8/h3-6H,2H2,1H3,(H2,13,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDWSXGCGXEDLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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